molecular formula C10H22Cl2N2 B2472979 (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride CAS No. 1286275-41-9

(1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2472979
CAS No.: 1286275-41-9
M. Wt: 241.2
InChI Key: JYZBPQVVDFVBSQ-ROEUARCCSA-N
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Description

(1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride is a synthetic organic compound characterized by its cyclobutyl and cyclohexane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced via a series of hydrogenation and cyclization reactions.

    Introduction of Amino Groups: Amino groups are added through nucleophilic substitution reactions, often using amines as nucleophiles.

    Formation of the Dihydrochloride Salt: The final step involves the reaction of the diamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study the effects of cyclobutyl and cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Medically, this compound has potential applications in drug development. Its structure may be modified to create new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A simpler compound with a cyclobutyl ring and an amino group.

    Cyclohexanediamine: Contains a cyclohexane ring with two amino groups.

    Cyclobutylcyclohexane: Lacks the amino groups present in (1R*,4R*)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride.

Uniqueness

This compound is unique due to the presence of both cyclobutyl and cyclohexane rings, along with two amino groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-N-cyclobutylcyclohexane-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;;/h8-10,12H,1-7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZBPQVVDFVBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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